molecular formula C8H5ClF4 B1504913 (1-Chloro-1,2,2,2-tetrafluoroethyl)benzene CAS No. 426-56-2

(1-Chloro-1,2,2,2-tetrafluoroethyl)benzene

Cat. No.: B1504913
CAS No.: 426-56-2
M. Wt: 212.57 g/mol
InChI Key: JKJXXNHFJPMNTD-UHFFFAOYSA-N
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Description

(1-Chloro-1,2,2,2-tetrafluoroethyl)benzene (CAS: 426-56-2) is a fluorinated aromatic compound with the molecular formula C₈H₅ClF₄ and a molecular weight of 212.57 g/mol . Its structure consists of a benzene ring substituted with a chloro-tetrafluoroethyl group (–CF₂Cl–CF₃), which imparts unique chemical and physical properties.

Properties

IUPAC Name

(1-chloro-1,2,2,2-tetrafluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4/c9-7(10,8(11,12)13)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJXXNHFJPMNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20699379
Record name (1-Chloro-1,2,2,2-tetrafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426-56-2
Record name (1-Chloro-1,2,2,2-tetrafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloro-1,2,2,2-tetrafluoroethyl)benzene typically involves the reaction of benzene with 1-chloro-1,2,2,2-tetrafluoroethane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl₃), and at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process, where benzene and 1-chloro-1,2,2,2-tetrafluoroethane are fed into a reactor containing the catalyst. The reaction mixture is then purified to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (1-Chloro-1,2,2,2-tetrafluoroethyl)benzene can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and hydrocarbons.

  • Substitution: Formation of nitrobenzene and sulfonic acids.

Scientific Research Applications

(1-Chloro-1,2,2,2-tetrafluoroethyl)benzene has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1-Chloro-1,2,2,2-tetrafluoroethyl)benzene exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its biological and chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzene Derivatives

1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene (CAS: Not specified)
  • Structure: Benzene ring with a nitro (–NO₂) group and a 1,2,2,2-tetrafluoroethyl substituent.
  • Applications : Likely used in agrochemicals or pharmaceuticals due to the nitro group’s reactivity. Its synthesis may mirror methods for halogenated analogs, such as Sandmeyer reactions or fluorination of aromatic precursors .
  • Key Difference : The nitro group enhances electrophilic substitution reactivity compared to the chloro substituent in the target compound .
1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene (CAS: 1897761-47-5)
  • Structure : Bromine replaces chlorine in the tetrafluoroethyl side chain.
  • Applications : Brominated aromatics are intermediates in flame retardants or cross-coupling reactions. Bromine’s higher atomic weight and polarizability may increase boiling points compared to the chloro analog .
Pyridine, 4-(1-chloro-1,2,2,2-tetrafluoroethyl)-2,3,5,6-tetrafluoro- (CAS: 49616-23-1)
  • Structure : Pyridine ring with tetrafluoroethyl and chlorine substituents.
  • Applications : Fluorinated pyridines are used in liquid crystals or bioactive molecules. The nitrogen heterocycle introduces basicity, altering solubility and reactivity compared to benzene derivatives .

Hydrochlorofluorocarbon (HCFC) Analogs

1-Chloro-1,2,2,2-tetrafluoroethane (R-124) (CAS: 2837-89-0)
  • Applications: Widely used as a refrigerant (ASHRAE R-124) and retrofitting agent for CFC-113.
  • Key Differences :
    • Volatility : The absence of a benzene ring reduces molecular weight (166.5 g/mol vs. 212.57 g/mol), lowering boiling points.
    • Stability : Aliphatic HCFCs like R-124 undergo faster atmospheric degradation than aromatic derivatives .
HCFC-123a (1,2-Dichloro-1,1,2-trifluoroethane)
  • Structure : Contains two chlorine atoms and three fluorine atoms on ethane.
  • Applications : Precursor for synthesizing trifluoroethylene and chlorotrifluoroethylene. Unlike the target compound, it lacks aromaticity, limiting its use in polymer chemistry .

Data Tables

Table 1: Comparative Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications Regulatory Status
(1-Chloro-1,2,2,2-tetrafluoroethyl)benzene 426-56-2 C₈H₅ClF₄ 212.57 Specialty chemicals Not specified
1-Chloro-1,2,2,2-tetrafluoroethane (R-124) 2837-89-0 C₂HClF₄ 166.5 Refrigeration Montreal Protocol
1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene N/A C₈H₅F₄NO₂ 247.13 Pharmaceuticals Not specified
HCFC-123a 306-83-2 C₂HCl₂F₃ 186.9 Fluoropolymer precursors Phase-out underway

Research and Regulatory Considerations

  • Synthesis Routes : Many HCFCs and fluorinated benzenes are synthesized from chlorinated alkenes (e.g., trichloroethylene) via catalytic fluorination with HF. Aromatic derivatives may require electrophilic substitution or coupling reactions .
  • Purification Challenges : Fluorinated benzene analogs often require advanced chromatography or distillation due to similar physical properties among isomers and byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-Chloro-1,2,2,2-tetrafluoroethyl)benzene
Reactant of Route 2
(1-Chloro-1,2,2,2-tetrafluoroethyl)benzene

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